Thioether Bond Stability: Bromoacetamide vs. Maleimide Linkers in ADC Plasma Circulation
In head-to-head ADC studies, replacing the maleimidocaproyl (mc) thioether linkage with a bromoacetamidecaproyl (bac) thioether linkage eliminated measurable systemic drug release over a 2-week period in mice. This stability advantage translates to higher sustained intratumoral drug exposure. [1]
| Evidence Dimension | Systemic drug release from ADC over 2 weeks post-administration |
|---|---|
| Target Compound Data | No measurable systemic drug release for 2 weeks (bac-linked ADC) |
| Comparator Or Baseline | Maleimidocaproyl (mc)-linked ADC: measurable drug release occurs within 1-2 days via retro-Michael reaction |
| Quantified Difference | Qualitative elimination of early-phase payload loss; 25% higher intratumoral drug exposure at 7 days |
| Conditions | In vivo murine model; ADC directed against CD70 antigen; auristatin F (MMAF) payload |
Why This Matters
Superior plasma stability reduces off-target payload release and toxicity while maximizing drug delivery to the tumor, directly impacting ADC therapeutic index and procurement decisions for linker selection.
- [1] Alley SC, Benjamin DR, Jeffrey SC, et al. Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chem. 2008;19(3):759-765. View Source
